

Application Notes and Protocols: Purification and Characterization of Synthetic Esculentin-2L

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Compound of Interest

Compound Name: *Esculentin-2L*

Cat. No.: *B1576659*

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Abstract

This document provides detailed application notes and protocols for the purification and characterization of the synthetic antimicrobial peptide, **Esculentin-2L**. **Esculentin-2L**, a member of the esculentin family of peptides originally isolated from amphibian skin, has demonstrated significant antimicrobial and potential anticancer activities. These protocols are designed to guide researchers through the process of obtaining a highly pure and well-characterized peptide for use in further biological and pharmacological studies. The methodologies covered include solid-phase peptide synthesis, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry, analytical RP-HPLC, and circular dichroism.

Introduction to Esculentin-2L

Esculentin-2L is a 37-amino acid cationic peptide. The Esculentin family of peptides is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is primarily attributed to the disruption of the microbial cell membrane.[2][3] Furthermore, several studies have highlighted the potential of Esculentin peptides as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][4] The synthetic production of **Esculentin-2L** allows for a reliable and scalable source of the peptide for research and development purposes.

Physicochemical Properties of **Esculentin-2L**

Property	Value
Amino Acid Sequence	GIFTLIKGAALKLIGKTVAKEAGKTGLELMACKIT NQC
Molecular Formula	C173H303N49O46S2
Average Molecular Weight	3968.79 g/mol
Monoisotopic Molecular Weight	3965.24 Da
Theoretical pI	10.45
Net Charge at pH 7	+6

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Esculentin-2L

This protocol outlines the manual synthesis of **Esculentin-2L** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- DIEA (N,N-Diisopropylethylamine)
- Piperidine
- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)

- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
- Cold diethyl ether
- Peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Esculentin-2L** sequence.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
- Lyophilization: Wash the peptide pellet with cold diethyl ether, air dry, and then lyophilize to obtain a powder.

Purification of Synthetic Esculentin-2L by RP-HPLC

Materials:

- Crude lyophilized **Esculentin-2L**
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Preparative RP-HPLC system with a C18 column
- UV detector

Procedure:

- Sample Preparation: Dissolve the crude **Esculentin-2L** in a minimal amount of Solvent A.
- Chromatography:
 - Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
 - Inject the dissolved peptide onto the column.
 - Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
 - Monitor the elution profile at 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified **Esculentin-2L**.

Characterization of Purified Esculentin-2L

Materials:

- Purified lyophilized **Esculentin-2L**
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Analytical RP-HPLC system with a C18 column
- UV detector

Procedure:

- Sample Preparation: Dissolve a small amount of purified **Esculentin-2L** in Solvent A.
- Chromatography:
 - Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.
 - Inject the sample.
 - Elute using a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
 - Monitor the elution at 220 nm.
- Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Materials:

- Purified lyophilized **Esculentin-2L**
- MALDI-TOF or ESI mass spectrometer
- Appropriate matrix (e.g., α -cyano-4-hydroxycinnamic acid for MALDI)

Procedure:

- Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions. For MALDI-TOF, co-crystallize the peptide with the matrix on the target plate.

For ESI, dissolve the peptide in an appropriate solvent.

- Data Acquisition: Acquire the mass spectrum in the positive ion mode.
- Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of **Esculentin-2L**.

Materials:

- Purified lyophilized **Esculentin-2L**
- Phosphate buffer (10 mM, pH 7.4)
- Trifluoroethanol (TFE)
- CD spectrometer
- Quartz cuvette (1 mm path length)

Procedure:

- Sample Preparation: Prepare a stock solution of **Esculentin-2L** in phosphate buffer. Create samples with and without TFE (a helix-inducing solvent). A common concentration for peptide CD is 0.1-0.2 mg/mL.
- Data Acquisition:
 - Record CD spectra from 190 to 250 nm at room temperature.
 - Acquire spectra for the buffer and buffer with TFE as blanks.
- Data Analysis:
 - Subtract the blank spectra from the peptide spectra.
 - Convert the data to mean residue ellipticity $[\theta]$.
 - Analyze the spectra for characteristic features of α -helical structures (negative bands around 208 and 222 nm and a positive band around 192 nm).

Data Presentation

Table 1: Summary of Characterization Data for Synthetic **Esculentin-2L**

Parameter	Method	Expected Result
Purity	Analytical RP-HPLC	>95%
Molecular Weight	Mass Spectrometry	Observed: ~3965.2 Da (Monoisotopic)
Secondary Structure	Circular Dichroism	Predominantly random coil in aqueous buffer, significant α -helical content in TFE.

Table 2: Antimicrobial Activity of **Esculentin-2L** (Example Data)

Organism	Strain	MIC (μ M)
Staphylococcus aureus	ATCC 25923	4
Escherichia coli	ATCC 25922	16
Pseudomonas aeruginosa	ATCC 27853	32
Candida albicans	ATCC 90028	64

Table 3: Cytotoxicity of **Esculentin-2L** (Example Data)

Cell Line	Type	LC50 (μ M)
A549	Human Lung Carcinoma	10
MCF-7	Human Breast Adenocarcinoma	15
hRBC	Human Red Blood Cells	>100

Visualizations

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